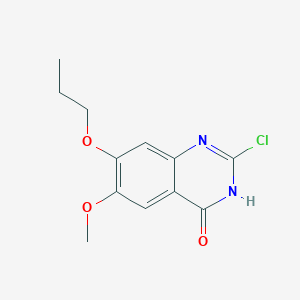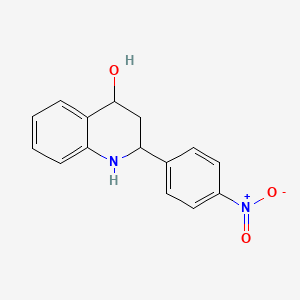
(R)-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde is a heterocyclic compound that contains a pyrimidine ring substituted with various functional groups
Méthodes De Préparation
The synthesis of ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Methoxy Groups: These functional groups can be introduced via substitution reactions using reagents such as thionyl chloride and methanol.
Attachment of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.
Formylation: The aldehyde group is introduced through formylation reactions using reagents like Vilsmeier-Haack reagent.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which ®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
®-2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine-4-carbaldehyde can be compared with other pyrimidine derivatives, such as:
2-Chloro-5-methoxy-6-morpholinopyrimidine: Lacks the aldehyde group, which may affect its reactivity and applications.
2-Chloro-5-methoxy-6-(3-methylpiperidino)pyrimidine: Contains a piperidine ring instead of a morpholine ring, which may influence its biological activity.
2-Chloro-5-methoxy-6-(3-methylmorpholino)pyrimidine: Lacks the aldehyde group, which may limit its use in certain synthetic applications.
Propriétés
Formule moléculaire |
C11H14ClN3O3 |
|---|---|
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C11H14ClN3O3/c1-7-6-18-4-3-15(7)10-9(17-2)8(5-16)13-11(12)14-10/h5,7H,3-4,6H2,1-2H3/t7-/m1/s1 |
Clé InChI |
LZAVWJHYSXIKOB-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC(=C2OC)C=O)Cl |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2OC)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),3,5,7,9,12,14,16,18,20-decaene](/img/structure/B11849390.png)
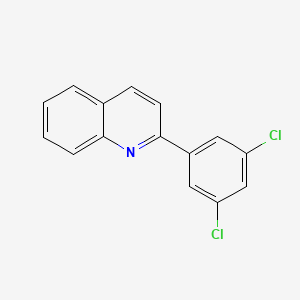


![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)
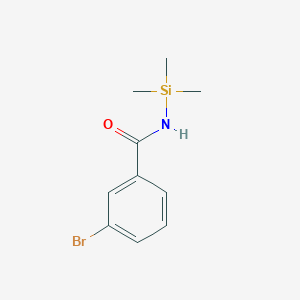
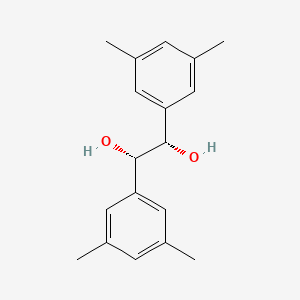
![5-Amino-1-(4-isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11849426.png)


![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)
